

Spectroscopic Data for 1H-Triazole-4-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1H-[1,2,3]Triazole-4-carbaldehyde*

Cat. No.: *B181404*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Triazole-4-carbaldehyde and its derivatives. Due to the limited availability of published experimental data for the unsubstituted parent compound, this guide presents analogous data from closely related 1-substituted-1H-1,2,3-triazole-4-carbaldehydes. This information is intended to serve as a valuable reference for the characterization of this important class of heterocyclic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for derivatives of 1H-Triazole-4-carbaldehyde. This data provides an estimation of the expected spectral characteristics of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

Compound	Solvent	Chemical Shift (δ) ppm
Aldehyde Proton (CHO)	CDCl3	~10.15
Triazole Proton (C5-H)	CDCl3	~8.15 - 8.39
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl3	10.14 (s, 1H, CHO), 8.15 (s, 1H, C5-H), 4.21 (s, 3H, N-CH3)
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl3	10.12 (s, 1H, CHO), 8.02 (s, 1H, C5-H), 7.44–7.28 (m, 5H, Ar-H), 5.60 (s, 2H, N-CH2)
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde	CDCl3	10.15 (s, 1H, CHO), 8.39 (s, 1H, C5-H), 5.28 (d, J = 2.6 Hz, 2H, N-CH2), 2.69 (t, J = 2.6 Hz, 1H, C \equiv CH)

Table 2: ^{13}C NMR Spectroscopic Data for 1-Substituted-1H-1,2,3-triazole-4-carbaldehydes

Compound	Solvent	Chemical Shift (δ) ppm
Aldehyde Carbonyl (CHO)	CDCl3	~185
Triazole Carbon (C4)	CDCl3	~148
Triazole Carbon (C5)	CDCl3	~125-127
1-Methyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl3	185.1 (CHO), 148.1 (C4), 126.3 (C5), 37.2 (N-CH3)
1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde	CDCl3	185.2 (CHO), 148.1 (C4), 125.3 (C5), 133.5, 129.5, 129.4, 128.5 (Ar-C), 54.7 (N-CH2)
1-(Prop-2-yn-1-yl)-1H-1,2,3-triazole-4-carbaldehyde	CDCl3	184.9 (CHO), 147.9 (C4), 125.3 (C5), 77.1 (C \equiv CH), 74.1 (C \equiv CH), 40.4 (N-CH2)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1H-Triazole-4-carbaldehyde

Functional Group	Wavenumber (cm-1)	Intensity
N-H Stretch	3200-3500	Medium, Broad
C-H Stretch (Triazole)	3100-3150	Medium
C-H Stretch (Aldehyde)	2820-2850 & 2720-2750	Medium (often two bands)
C=O Stretch (Aldehyde)	1680-1700	Strong
C=N & C=C Stretch (Triazole Ring)	1400-1600	Medium to Strong
C-H Bend (Aldehyde)	1385-1395	Medium
N-H Bend	1500-1550	Medium
Ring Bending/Stretching	900-1200	Medium

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for 1H-Triazole-4-carbaldehyde

Ionization Mode	Predicted m/z	Fragmentation Pattern
Electron Ionization (EI)	97 (M+)	Loss of CO (m/z 69), loss of N2 (m/z 69), loss of HCN (m/z 70)
Electrospray Ionization (ESI)	98 ([M+H]+)	Less fragmentation expected compared to EI

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic compounds.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of the triazole compound into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of vortexing may be applied if necessary.
- If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

- Instrument: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small amount of the solid triazole sample directly onto the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Typically, 16-32 scans are co-added to produce the final spectrum.

Mass Spectrometry

Sample Preparation:

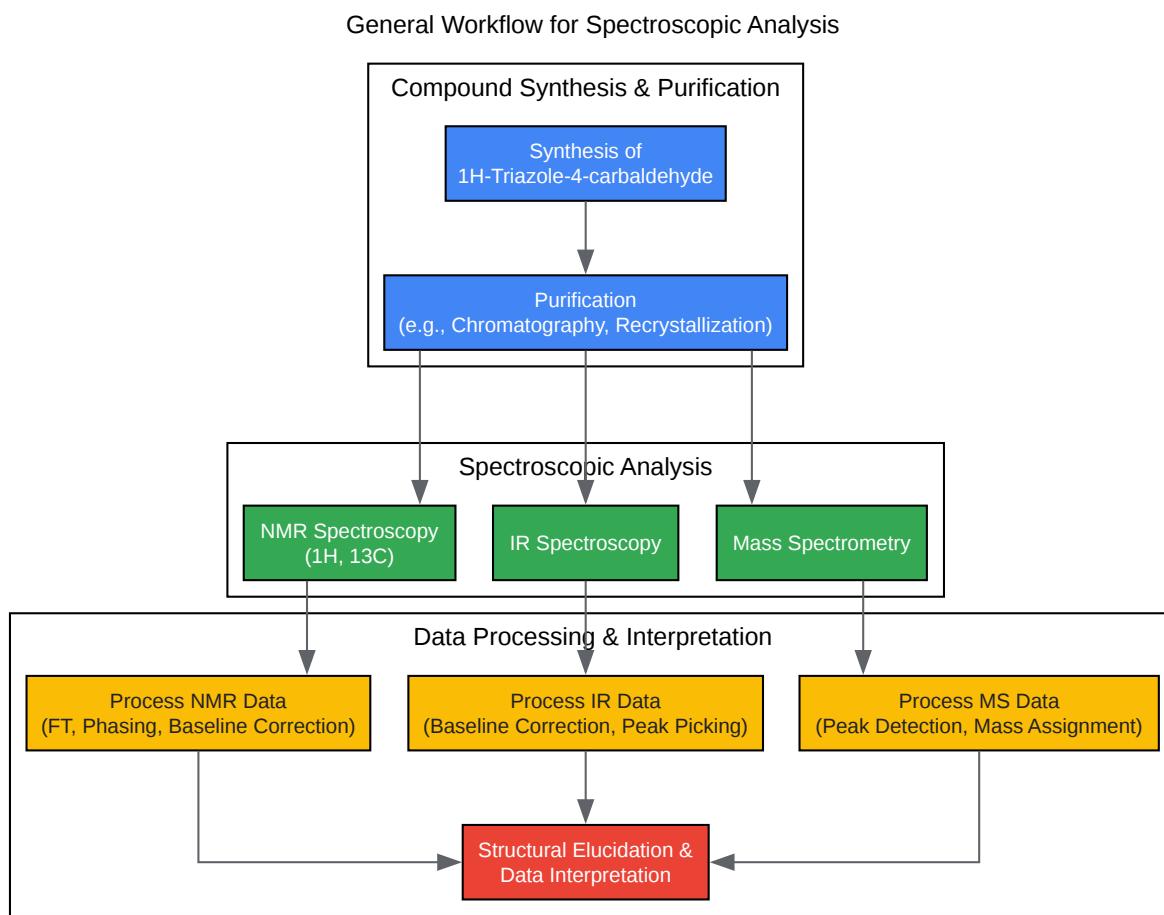
- Prepare a dilute solution of the triazole compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- The solution may need to be further diluted depending on the sensitivity of the instrument and the ionization method used.

Data Acquisition:

- Instrument: A mass spectrometer equipped with a suitable ionization source (e.g., ESI or EI).
- Electron Ionization (EI): The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized and then bombarded with a high-energy electron beam.
- Electrospray Ionization (ESI): The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS). A high voltage is applied to the liquid to create an aerosol of charged droplets.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a synthetic compound like 1H-Triazole-4-carbaldehyde.



[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages from compound synthesis to spectroscopic analysis and data interpretation.

- To cite this document: BenchChem. [Spectroscopic Data for 1H-Triazole-4-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181404#spectroscopic-data-for-1h-triazole-4-carbaldehyde-nmr-ir-mass\]](https://www.benchchem.com/product/b181404#spectroscopic-data-for-1h-triazole-4-carbaldehyde-nmr-ir-mass)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com